Cbz-Val-Ala-DL-Asp-AcF

Description

Properties

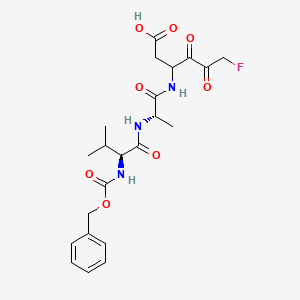

Molecular Formula |

C22H28FN3O8 |

|---|---|

Molecular Weight |

481.5 g/mol |

IUPAC Name |

6-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4,5-dioxohexanoic acid |

InChI |

InChI=1S/C22H28FN3O8/c1-12(2)18(26-22(33)34-11-14-7-5-4-6-8-14)21(32)24-13(3)20(31)25-15(9-17(28)29)19(30)16(27)10-23/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,24,32)(H,25,31)(H,26,33)(H,28,29)/t13-,15?,18-/m0/s1 |

InChI Key |

HAXHVDDVZGEGCP-LWSHRDBSSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC(CC(=O)O)C(=O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for Cbz Val Ala Dl Asp Acf and Its Analogues

Retrosynthetic Analysis of Cbz-Val-Ala-DL-Asp-AcF

A retrosynthetic analysis of this compound breaks down the target molecule into simpler, commercially available, or readily synthesizable starting materials. The primary disconnections are made at the peptide bonds, which are formed via coupling reactions.

The target molecule, this compound, is a protected tripeptide. The retrosynthetic strategy involves disconnecting the molecule at its three key components: the N-terminal Cbz-Valine, the central Alanine (B10760859), and the C-terminal DL-Aspartate derivative.

First Disconnection (N-Terminus Protection): The benzyloxycarbonyl (Cbz) group is disconnected from the N-terminus of the valine residue. This reveals the free tripeptide, H-Val-Ala-DL-Asp-AcF, and suggests the final synthetic step would be the protection of the N-terminal amine. This protection is typically achieved using benzyl (B1604629) chloroformate (Cbz-Cl). total-synthesis.comhighfine.com

Second and Third Disconnections (Peptide Bonds): The peptide bonds between Val-Ala and Ala-Asp are disconnected. This approach simplifies the molecule into three individual amino acid synthons:

N-terminally protected Valine (Cbz-Val-OH)

Alanine (as a protected derivative, e.g., Fmoc-Ala-OH or Boc-Ala-OH)

C-terminally modified DL-Aspartate (H-DL-Asp-AcF)

This breakdown suggests a convergent or sequential synthesis. In a sequential approach, typically performed via Solid-Phase Peptide Synthesis (SPPS), the peptide is built from the C-terminus to the N-terminus. chempep.comthermofisher.com The synthesis would start with the DL-Aspartate moiety anchored to a solid support, followed by the sequential coupling of protected Alanine and then protected Valine. Finally, the N-terminal protecting group used for SPPS (e.g., Fmoc or Boc) would be removed and replaced with the Cbz group.

Introduction of the Cbz (Benzyloxycarbonyl) Group at the N-Terminus

The Cbz group is a common amine protecting group in peptide and organic synthesis. total-synthesis.comhighfine.com It is stable to the basic conditions of Fmoc removal and the mild acidic conditions of Boc removal, making it orthogonal to both major SPPS strategies. total-synthesis.com

The Cbz group is typically introduced by reacting the free N-terminal amine of the peptide with benzyl chloroformate (Cbz-Cl) or a related reagent like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu). total-synthesis.comspringernature.com The reaction is usually carried out under basic conditions, using an aqueous base like sodium bicarbonate or an organic base like triethylamine (B128534) to neutralize the HCl generated during the reaction. total-synthesis.comhighfine.com

This step can be performed in two ways for the synthesis of this compound:

Post-SPPS: The Val-Ala-Asp peptide is first synthesized on the resin using a standard SPPS strategy (e.g., Fmoc/tBu). After the final Fmoc group is removed from Valine, the Cbz group is introduced while the peptide is still attached to the resin.

Using a Pre-Protected Amino Acid: The synthesis can start by coupling Fmoc-Ala-OH to the resin-bound Aspartate, followed by coupling Cbz-Val-OH in the final coupling step. This avoids the need for a separate on-resin protection step but requires the use of a different N-terminal protecting group for the final amino acid.

The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), a method that is orthogonal to the acid-based cleavage used in both Fmoc and Boc strategies. total-synthesis.comgreentech.fr

Stereoselective Synthesis of the DL-Aspartate Moiety and Comparison with L- and D-Asp Forms

The target molecule specifies a DL-Aspartate moiety, indicating a racemic mixture at the α-carbon of the aspartic acid residue. This can be achieved either by starting with a racemic mixture of DL-aspartic acid or by inducing racemization during the synthesis.

Synthesis of DL-Aspartate: Synthesizing a racemic mixture is generally more straightforward than a stereoselective synthesis. Commercially available DL-aspartic acid can be used as the starting material. Its side-chain carboxyl group would need to be protected (or modified to the "AcF" group) and its α-carboxyl group activated for attachment to the SPPS resin.

Stereoselective Synthesis of L- and D-Aspartate: In contrast, enantiomerically pure L- and D-aspartic acids are readily available natural and non-natural building blocks. rasayanjournal.co.inscielo.br Stereoselective syntheses are employed when these are not available or when creating novel analogues. Methods for stereoselective synthesis often involve:

Asymmetric Hydrogenation: Chiral catalysts are used to hydrogenate a prochiral precursor.

Enzymatic Resolution: Enzymes are used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. researchgate.net

Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct a reaction to occur stereoselectively.

Comparison of L-, D-, and DL-Aspartate Forms:

L-Aspartate: This is the naturally occurring form of the amino acid. Peptides containing only L-amino acids are typically substrates for natural proteases and can be degraded in biological systems.

D-Aspartate: The inclusion of D-amino acids can significantly increase a peptide's resistance to enzymatic degradation, potentially prolonging its biological half-life. The synthesis follows the same chemical principles as for L-amino acids, but requires starting with the D-enantiomer.

DL-Aspartate: Using a racemic mixture results in the synthesis of two diastereomeric peptides: Cbz-Val-Ala-L-Asp-AcF and Cbz-Val-Ala-D-Asp-AcF. These two products will have identical mass but may have slightly different physical properties (e.g., retention time in chromatography), potentially complicating purification. The inclusion of a racemic center may be intentional for screening purposes, where the goal is to test a mixture of stereoisomers for biological activity.

Methods for Racemization or Stereospecific Control of Aspartic Acid Derivatization

The stereochemical integrity of amino acid residues is paramount in peptide synthesis. However, for the synthesis of this compound, a racemic mixture at the aspartic acid position is desired. This is often achieved through controlled induction of racemization, a process for which aspartic acid is particularly susceptible.

The primary mechanism for aspartic acid racemization during synthesis is through the formation of a succinimide (B58015) intermediate, known as aspartimide formation. peptide.comnih.gov This side reaction is especially prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs and can be catalyzed by both acidic and basic conditions encountered during peptide synthesis. peptide.com In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the repeated use of a basic reagent like piperidine (B6355638) for deprotection can promote the cyclization of the aspartic acid side chain, leading to the formation of the aspartimide ring. peptide.comnih.gov The α-proton of this succinimide derivative is significantly more acidic and thus more easily abstracted, leading to rapid racemization. acs.org Subsequent non-stereospecific ring-opening of the aspartimide by nucleophiles yields a mixture of D- and L-aspartyl peptides, along with β-aspartyl isomers. peptide.com

Conversely, achieving stereospecific control to prevent racemization involves the suppression of aspartimide formation. Several strategies have been developed to mitigate this side reaction:

Additive Use: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can reduce the rate of aspartimide formation. peptide.comnih.gov

Alternative Bases: Using alternative or milder bases for Fmoc deprotection, such as piperazine (B1678402) in place of piperidine, has been shown to be effective. nih.govresearchgate.net

Backbone Protection: Incorporating bulky protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the backbone nitrogen of the amino acid preceding the aspartic acid residue can sterically hinder the cyclization reaction. peptide.com

Side-Chain Masking: A novel approach involves using cyanopyridiniumylides (CyPY) as a masking group for the aspartic acid side-chain carboxylic acid. This group effectively prevents aspartimide formation and is stable throughout the synthesis, being removed during the final acidic cleavage step. nih.gov

For the specific synthesis of a DL-Aspartyl peptide, promoting controlled aspartimide formation can be a viable strategy to achieve the desired racemization.

| Strategy | Objective | Method | Key Considerations |

| Racemization | Induce D/L mixture at Asp residue | Promote Aspartimide Formation | Can be catalyzed by base (e.g., piperidine) during Fmoc-SPPS; leads to succinimide intermediate which readily racemizes. peptide.comnih.gov |

| Stereospecific Control | Prevent Racemization | Suppress Aspartimide Formation | Addition of HOBt to deprotection solution. nih.gov |

| Stereospecific Control | Prevent Racemization | Suppress Aspartimide Formation | Use of alternative bases like piperazine instead of piperidine. nih.govresearchgate.net |

| Stereospecific Control | Prevent Racemization | Suppress Aspartimide Formation | Use of backbone protecting groups (e.g., Hmb, Dmb) on the preceding residue. peptide.com |

| Stereospecific Control | Prevent Racemization | Suppress Aspartimide Formation | Masking the Asp side chain with cyanopyridiniumylides (CyPY). nih.gov |

Integration of the Fluoromethylketone (AcF) Warhead at the C-Terminus

The fluoromethylketone (FMK) moiety is an electrophilic group that functions as a "warhead," enabling the peptide to act as an irreversible inhibitor. encyclopedia.pub Its integration at the C-terminus of the peptide sequence is a critical step in the synthesis of this compound. The peptide backbone (Cbz-Val-Ala-DL-Asp) serves to confer specificity, guiding the inhibitor to the active site of a target protease, while the FMK warhead is responsible for the covalent modification that leads to inhibition. encyclopedia.pub

Several synthetic methodologies exist for the incorporation of the fluoromethylketone group onto a peptide or amino acid. A prevalent solution-phase approach begins with a suitably protected amino acid, such as Fmoc-Asp(OtBu)-OH. The synthesis proceeds through several key steps:

Activation and Diazoketone Formation: The carboxylic acid is activated and reacted with diazomethane (B1218177) to form a diazoketone intermediate. nih.govresearchgate.net

Halogenation: The diazoketone is then treated with hydrobromic acid (HBr) to yield a bromomethyl ketone. nih.govnih.gov

Fluorination: The final step is a halogen exchange reaction, where the bromomethyl ketone is converted to the desired fluoromethyl ketone using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

An alternative route involves incorporating a corresponding fluoroalcohol into the peptide sequence, followed by an oxidation step to generate the ketone. nih.govnih.gov

For solid-phase peptide synthesis (SPPS), an improved technique involves the pre-synthesis of an aspartate fluoromethyl ketone synthon. This synthon is then coupled to a linker and mounted onto a resin, allowing for the subsequent elongation of the peptide chain using standard Fmoc chemistry. researchgate.netnih.govrsc.org This method avoids exposing the sensitive FMK moiety to the repetitive basic conditions of SPPS.

| Synthetic Approach | Key Steps | Advantages | Disadvantages |

| Solution-Phase | 1. Diazoketone formation from protected Asp. 2. Conversion to bromomethyl ketone. 3. Halogen exchange with a fluoride source. nih.govresearchgate.net | Well-established chemistry. | Diazomethane is toxic and explosive; may have variable yields. researchgate.net |

| Solid-Phase (Linker-Based) | 1. Pre-synthesis of Asp-FMK. 2. Attachment to a linker and resin. 3. Standard Fmoc-SPPS for peptide elongation. researchgate.netrsc.org | Protects the FMK moiety during synthesis; expedient. rsc.org | Requires synthesis of a specialized linker-FMK building block. |

| Oxidation Route | 1. Couple a fluoroalcohol to the peptide. 2. Oxidize the alcohol to a ketone. nih.govnih.gov | Avoids use of diazomethane. | Oxidation step must be compatible with the entire peptide sequence. |

The effectiveness of the fluoromethylketone as an irreversible inhibitor stems from its chemical properties. The presence of the highly electronegative fluorine atom adjacent to the carbonyl group significantly increases the electrophilicity of the carbonyl carbon. encyclopedia.pub This makes the FMK a potent target for nucleophilic attack by residues in the active site of certain enzymes, particularly cysteine and serine proteases. encyclopedia.pub

The strategy for creating this irreversible inhibitor involves two key components:

Specificity Element: The peptide sequence (Cbz-Val-Ala-DL-Asp) is designed to mimic the natural substrate of the target enzyme. This ensures that the inhibitor is selectively recognized and binds to the intended protease. encyclopedia.pub

Covalent Warhead: Upon binding, the FMK moiety is positioned to react with a key nucleophilic amino acid (e.g., the cysteine thiol or serine hydroxyl) in the enzyme's catalytic center. This reaction forms a stable covalent bond, such as a hemithioketal, effectively and irreversibly inactivating the enzyme. nih.gov

This combination of a specific peptide recognition sequence and a reactive electrophilic warhead is a powerful strategy for designing potent and selective irreversible enzyme inhibitors. nih.govnih.gov

Purification Techniques for Peptide Inhibitors

Following synthesis and cleavage from the resin, the crude peptide product contains the desired compound along with various impurities. These can include deletion sequences, incompletely deprotected peptides, and by-products from side reactions. bachem.com Therefore, a robust purification process is essential to isolate the target inhibitor with high purity.

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the standard and most powerful technique for the purification and purity analysis of synthetic peptides. bachem.comnih.govhplc.eu

Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (typically silica (B1680970) modified with C18 alkyl chains), while the mobile phase is polar. bachem.com

Procedure: The crude peptide mixture is loaded onto the column in a highly aqueous mobile phase. Impurities that are more polar than the target peptide will elute first. The concentration of an organic solvent, such as acetonitrile, is gradually increased in the mobile phase. bachem.compeptide.com This increasing organic content decreases the polarity of the eluent, causing molecules to elute in order of increasing hydrophobicity.

Detection and Purity Assessment: The column eluent is monitored by a UV detector, typically at a wavelength of 210–220 nm where the peptide backbone absorbs light. bachem.com The purity of the target peptide is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram. Fractions containing the peptide at the desired purity level are collected. peptide.com To ensure efficient separation and good peak shape, an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) is commonly added to both the aqueous and organic mobile phases. hplc.eupeptide.com

After purification, it is crucial to confirm the identity of the isolated product. Mass spectrometry (MS) is an indispensable tool for verifying that the synthesized peptide has the correct molecular weight. lcms.czbiopharmaspec.com

Technique: Liquid chromatography is often coupled directly to a mass spectrometer (LC-MS). lcms.cz Electrospray Ionization (ESI) is a common ionization technique for peptides, as it can generate multiply charged ions from molecules in solution without significant fragmentation. lcms.czlcms.cz

Analysis: The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z). The resulting ESI-MS spectrum for a peptide typically shows a characteristic envelope of peaks, with each peak representing the intact molecule carrying a different number of charges. lcms.cz

Deconvolution: A deconvolution algorithm is applied to this series of multiply charged ions to calculate the neutral molecular mass of the original peptide. lcms.czlcms.cz This experimentally determined mass is then compared to the theoretical calculated mass of this compound. A close match provides high confidence in the identity and structural integrity of the synthesized inhibitor, confirming the successful incorporation of all amino acids and the fluoromethylketone warhead. lcms.czresearchgate.net

Novel Synthetic Approaches and Derivatizations of this compound

Recent advancements in synthetic chemistry have provided more efficient and versatile routes to this compound and its analogues. A significant challenge in the synthesis of such compounds is the introduction of the fluoromethylketone moiety onto the C-terminal aspartate residue. Modern approaches often utilize solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a solid support, simplifying purification and handling.

An improved method for incorporating fluoromethyl ketones into solid-phase peptide synthesis involves the pre-synthesis of an aspartate fluoromethylketone synthon. rsc.orgnih.gov This synthon is then coupled to a linker and immobilized on a resin. rsc.orgnih.gov Subsequently, standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed to elongate the peptide chain, adding alanine and valine residues. The final step involves the addition of the N-terminal Cbz (carbobenzoxy) protecting group. This methodology offers a more streamlined and efficient alternative to traditional solution-phase synthesis.

The synthesis of the key aspartate fluoromethylketone building block can be achieved through a multi-step process starting from a protected aspartic acid derivative. nih.gov This typically involves the formation of a diazoketone, followed by conversion to a bromomethylketone, and finally, a halogen exchange reaction to introduce the fluorine atom. nih.gov

Table 1: Comparison of Synthetic Approaches for Peptidyl-Fluoromethylketones

| Synthetic Approach | Description | Advantages | Disadvantages |

| Solution-Phase Synthesis | The peptide is synthesized in solution, with purification after each step. | Scalable to larger quantities. | Time-consuming and labor-intensive purification. |

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on a solid resin support, with excess reagents washed away. | High efficiency, ease of purification, and automation potential. | Can be challenging for complex or long peptides. |

| Convergent Synthesis | Smaller peptide fragments are synthesized separately and then ligated together. | Efficient for the synthesis of larger peptides. | Requires careful planning of fragment synthesis and ligation strategies. |

Development of Fluorescently Tagged Analogues for Bioimaging Applications

The development of fluorescently tagged analogues of this compound has been instrumental in the study of apoptosis and caspase activity in living cells. These probes are designed to covalently bind to active caspases, allowing for their detection and localization using fluorescence-based techniques such as flow cytometry and fluorescence microscopy. nih.gov

A common strategy for creating these fluorescent probes is to replace the N-terminal Cbz protecting group with a fluorescent dye. For example, the CaspACE™ FITC-VAD-FMK in situ marker is a fluorescent analogue where the Cbz group is substituted with fluorescein (B123965) isothiocyanate (FITC). promega.com This modification allows the probe to be cell-permeable and to irreversibly bind to activated caspases, providing a direct readout of caspase activity within intact cells. promega.com

Another widely used fluorescent tag is carboxyfluorescein (FAM). FAM-VAD-FMK is a carboxyfluorescein derivative of Z-VAD-FMK that has been successfully used to measure caspase activation in both non-adherent and adherent cell lines. nih.gov These fluorescently labeled inhibitors, often referred to as FLICA (Fluorochrome-Labeled Inhibitors of Caspases), have become valuable tools for studying the spatio-temporal dynamics of caspase activation during apoptosis. nih.gov

Table 2: Examples of Fluorescently Tagged this compound Analogues

| Fluorescent Analogue | Fluorophore | Excitation (nm) | Emission (nm) | Application |

| FITC-VAD-FMK | Fluorescein isothiocyanate | ~494 | ~521 | In situ monitoring of caspase activity |

| FAM-VAD-FMK | Carboxyfluorescein | ~492 | ~517 | Detection of caspase activity in living cells |

It is important to note that while these fluorescent probes are widely used, some studies suggest that their fluorescent signal in apoptotic cells may not solely originate from binding to the active site of caspases, indicating the need for careful interpretation of results. nih.gov

Modulating Peptide Backbone and Side-Chain Substitutions

Modifications to the peptide backbone and amino acid side chains of this compound analogues can be employed to enhance their specificity, potency, and pharmacokinetic properties. The core Val-Ala-Asp sequence is recognized by multiple caspases, making Z-VAD-FMK a pan-caspase inhibitor. promega.combachem.com By altering this sequence, it is possible to develop inhibitors with greater selectivity for specific caspase isoforms.

The structure of caspase inhibitors can be conceptually divided into three key regions: the N-terminal P4 position (Val in this case), the dipeptide P3-P2 region (Ala-Asp), and the P1' electrophilic "warhead" (the fluoromethylketone group). nih.gov Modifications in each of these regions can influence inhibitor activity and selectivity.

Peptide Backbone Modifications:

To improve stability against proteolysis and modulate conformational properties, the peptide backbone itself can be altered. One approach is the introduction of aza-amino acids, where the α-carbon is replaced by a nitrogen atom. This modification can alter the electronic and steric properties of the peptide, potentially leading to enhanced biological activity. Aza-peptide ketones have been designed as inhibitors for specific caspases, such as caspase-3 and -6.

Another strategy involves the use of uncleavable peptide bond mimetics, such as reduced amides (ψ(CH2NH)). mdpi.com These modifications can render the peptide resistant to degradation by cellular proteases. Interestingly, some reduced amide peptides have been shown to act as photoactivatable caspase inhibitors, where irradiation leads to the formation of a potent peptide aldehyde inhibitor. mdpi.com

Side-Chain Substitutions:

The amino acid side chains play a crucial role in the recognition of the inhibitor by the target caspase. While the P1 aspartate is critical for caspase recognition, substitutions at the P2, P3, and P4 positions can be used to tune the inhibitor's selectivity. For instance, combinatorial studies have explored various amino acid substitutions to improve substrate activity and inhibitor potency.

The development of peptidomimetics, where the peptide backbone is replaced with a non-peptidic scaffold that mimics the spatial arrangement of the key interacting residues, represents a more significant departure from the original peptide structure. These approaches aim to create smaller, more drug-like molecules with improved cell permeability and in vivo stability.

Mechanistic Elucidation of Enzyme Inhibition by Cbz Val Ala Dl Asp Acf

Enzymatic Targets and Substrate Specificity Profiling

Z-VAD-FMK is recognized as a pan-caspase, or broad-spectrum, inhibitor. It effectively targets and inhibits the activity of a wide range of caspases, which are cysteine-aspartic proteases that play crucial roles in the execution phase of apoptosis. The inhibitor is designed as a peptide that mimics the preferred substrate recognition sequence for many caspases, which is characterized by an aspartic acid residue in the P1 position. This allows Z-VAD-FMK to bind to the active site of multiple caspase family members, including initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). Its broad specificity makes it a valuable reagent for studying the general role of caspases in programmed cell death.

The inhibitory potency of Z-VAD-FMK is quantified by its inhibition constants (Ki) or, more commonly for irreversible inhibitors, the second-order rate constant (k2/Ki). While specific values can vary depending on the experimental conditions and the specific caspase being targeted, studies have consistently demonstrated its high affinity and rapid inactivation of caspases. For instance, the inhibition of caspase-3 by Z-VAD-FMK is exceptionally efficient. The mechanism proceeds via a two-step process: an initial, reversible binding to the enzyme's active site, followed by an irreversible covalent modification. This type of inhibition is often characterized as time-dependent and irreversible.

| Enzyme | Inhibitor | k2/Ki (M⁻¹s⁻¹) | Notes |

| Caspase-1 | Z-VAD-FMK | 17,000 | Demonstrates potent inhibition of the inflammatory caspase. |

| Caspase-3 | Z-VAD-FMK | 2,400,000 | Shows very high efficiency against this key executioner caspase. |

| Caspase-7 | Z-VAD-FMK | 530,000 | Effective inhibition of another executioner caspase. |

| Caspase-8 | Z-VAD-FMK | 12,000 | Potently inhibits this crucial initiator caspase of extrinsic apoptosis. |

This table presents illustrative data on the second-order rate constants for the inhibition of various caspases by Z-VAD-FMK. The values highlight the compound's high reactivity and broad-spectrum activity.

Z-VAD-FMK functions as an irreversible inhibitor by forming a stable covalent bond with the target enzyme. The inhibitor's peptide backbone (Val-Ala-Asp) directs it to the active site of caspases. Once positioned, the fluoromethylketone (FMK) electrophilic group reacts with the nucleophilic cysteine residue (e.g., Cys-285 in caspase-3) located in the catalytic center of the caspase. This reaction results in the formation of a stable thioether linkage between the inhibitor and the enzyme. This covalent modification permanently inactivates the enzyme, as the catalytic cysteine is no longer available to participate in substrate hydrolysis. The leaving group, a fluoride (B91410) ion, facilitates this irreversible reaction.

While Z-VAD-FMK is a potent inhibitor of caspases, it is not entirely specific to this family of proteases. It has been shown to exhibit cross-reactivity with other cysteine proteases, particularly those belonging to the papain superfamily, such as cathepsins. For example, Z-VAD-FMK can inhibit cathepsin B and cathepsin L, albeit generally with lower efficiency than for caspases. This off-target activity is an important consideration in experimental design, as the observed biological effects of Z-VAD-FMK may not be solely attributable to caspase inhibition. The inhibitor has also been reported to interact with other cellular components, which can lead to caspase-independent effects.

Structural Biology Insights into Enzyme-Inhibitor Complexes

Crystallographic studies of caspase-inhibitor complexes have provided detailed insights into the molecular basis of Z-VAD-FMK's inhibitory mechanism. The crystal structure of caspase-3 in a complex with a similar peptide-based inhibitor reveals that the inhibitor binds in the active site cleft in a substrate-like manner. The aspartate residue of the inhibitor forms key hydrogen bonds and electrostatic interactions with specific residues in the S1 pocket of the caspase, such as Arg-179, Gln-283, Arg-341, and Ser-343, which are crucial for substrate recognition. The peptide backbone of the inhibitor forms an antiparallel beta-sheet with the enzyme. The critical covalent bond is formed between the ketone carbon of the FMK group and the sulfur atom of the catalytic cysteine. This structural arrangement effectively and irreversibly blocks substrate access to the catalytic machinery of the enzyme.

Role of the P1-P4 Subsite Recognition in Specificity

The specificity of a peptide-based inhibitor like Cbz-Val-Ala-DL-Asp-AcF for its target enzyme is largely determined by the interactions between the inhibitor's amino acid residues and the corresponding subsites (S1-S4) in the enzyme's active site. The nomenclature P1-P4 refers to the amino acid residues of the inhibitor that bind to these subsites.

In many proteases, particularly caspase family enzymes, the P1 residue is the primary determinant of specificity. For caspase-3, for instance, there is a strong preference for an Aspartate (Asp) residue at the P1 position. The negatively charged side chain of Asp fits into the positively charged S1 pocket of the enzyme, forming a key electrostatic interaction.

The P2, P3, and P4 residues also contribute to the binding affinity and specificity. The S2 subsite is often a small, hydrophobic pocket, which would favorably accommodate the Alanine (B10760859) (Ala) residue at the P2 position of the inhibitor. The S3 subsite can vary, and the Valine (Val) at the P3 position of this compound would likely interact with a hydrophobic region of the enzyme. The S4 subsite is typically a larger, shallow groove on the enzyme surface that can accommodate the Cbz (benzyloxycarbonyl) group at the P4 position.

Table 1: Predicted P-S Subsite Interactions for this compound

| Inhibitor Residue | Position | Enzyme Subsite | Predicted Interaction Type |

| Asp | P1 | S1 | Electrostatic |

| Ala | P2 | S2 | Hydrophobic |

| Val | P3 | S3 | Hydrophobic |

| Cbz | P4 | S4 | Hydrophobic/Aromatic |

Factors Influencing Inhibitory Potency and Selectivity

Contributions of Each Amino Acid Residue (Val, Ala, Asp) to Binding

The inhibitory potency of this compound is a composite of the contributions from each of its constituent amino acid residues.

Aspartate (Asp) at P1: As the primary recognition element for many caspases, the Asp residue is critical for binding. The carboxylate side chain of Asp engages in a strong ionic bond with a conserved arginine residue in the S1 pocket of the enzyme. wikipedia.org This interaction is often the most significant contributor to the inhibitor's affinity.

Valine (Val) at P3: The branched, hydrophobic side chain of Valine can participate in van der Waals interactions within the S3 subsite. The size and shape of the S3 pocket will determine the optimal residue at this position, and Valine is a common residue in caspase inhibitors.

Influence of the Cbz Protecting Group on Inhibitor Activity

The benzyloxycarbonyl (Cbz) group, attached to the N-terminus of the peptide, serves multiple roles that influence inhibitor activity. organic-chemistry.orgtotal-synthesis.comhighfine.commissouri.edu

Increased Stability: The Cbz group enhances the metabolic stability of the peptide by protecting the N-terminus from degradation by exopeptidases. This increased stability can lead to a longer duration of action in a biological system.

Solubility and Cell Permeability: The lipophilic nature of the Cbz group can influence the solubility and membrane permeability of the inhibitor, which are important factors for its efficacy in cellular assays and in vivo.

Stereochemical Effects of DL-Asp on Enzyme Recognition and Catalysis

The presence of a racemic mixture of Aspartate (DL-Asp) at the P1 position introduces significant stereochemical complexity. Enzymes are chiral catalysts and typically exhibit a high degree of stereoselectivity.

Enzyme Recognition: The active sites of enzymes are exquisitely structured to bind substrates and inhibitors of a specific stereochemistry. It is highly probable that only one of the Asp enantiomers (either L-Asp or D-Asp) will be able to bind effectively to the S1 subsite. The other enantiomer is likely to have a much lower affinity due to steric clashes and improper orientation of its carboxylate side chain for interaction with the key residues in the S1 pocket.

Table 2: Summary of Compound Names

| Abbreviation | Full Chemical Name |

| This compound | Carboxybenzyl-Valine-Alanine-DL-Aspartic Acid-Acetamidofluoro- |

| Z-VAD-FMK | Benzyloxycarbonyl-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone |

Biochemical and Cellular Applications As Molecular Probes

Investigating Apoptosis and Programmed Cell Death Pathways

Z-VAD-FMK is a cornerstone reagent for the study of apoptosis. Caspases are central executioners of this pathway, and the ability of Z-VAD-FMK to broadly inhibit their activity allows researchers to dissect the molecular machinery of apoptotic cell death. invivogen.comapexbt.com

Z-VAD-FMK is extensively used as a research tool to prevent the induction of apoptosis across numerous cellular models and stimuli. rndsystems.com By adding the inhibitor at the time of apoptotic induction, researchers can effectively block the caspase cascade, thereby confirming the pathway's dependence on these proteases. promega.com For instance, studies have shown that Z-VAD-FMK treatment successfully inhibits the etoposide-induced decrease in the metabolic activity of human ovarian granulosa cells, leading to a higher number of viable cells. nih.gov It also effectively prevents Fas-mediated apoptosis in Jurkat T cells and apoptosis in THP.1 cells triggered by a variety of stimuli. apexbt.combpsbioscience.com The O-methylation of the aspartic acid residue enhances the compound's stability and cell permeability, facilitating its use in in vitro cell culture experiments. promega.comrndsystems.com

The following table summarizes representative studies where Z-VAD-FMK was used to block apoptosis in different cellular models.

| Cell Line/Type | Apoptotic Inducer | Observed Effect of Z-VAD-FMK | Reference |

| Human Granulosa Cells (GC1a, HGL5, COV434) | Etoposide | Inhibited the decrease in metabolic activity and protected against cell death. | nih.gov |

| Jurkat T Cells | Anti-Fas mAb / Fas-Ligand | Inhibited Fas-mediated apoptosis and blocked activation of caspase-8 and -3. | promega.comapexbt.comnih.gov |

| THP.1 Cells | Cycloheximide, Thapsigargin, Etoposide, Staurosporine | Prevented apoptosis triggered by diverse stimuli. | apexbt.combpsbioscience.com |

| B-cell Lymphoma Cells (DB, Toledo) | GA-DM (a natural triterpenoid) | Significantly reversed GA-DM-induced cell death. | researchgate.net |

| Triple-Negative Breast Cancer (TNBC) Cells | Fisetin (B1672732) (a dietary flavonoid) | Reduced the killing of TNBC cells, confirming caspase-dependent apoptosis. | science.gov |

By serving as a potent inhibitor, Z-VAD-FMK allows researchers to determine whether a specific cell death pathway is caspase-dependent. If the application of Z-VAD-FMK rescues cells from a death-inducing stimulus, it provides strong evidence for the involvement of caspases. science.gov For example, in a study on human granulosa cells, Z-VAD-FMK protected against etoposide-induced apoptosis but did not have a protective effect against cell death induced by hypoxia and serum starvation. nih.gov This finding suggests that under those specific conditions, the cell death pathway was not primarily activated through caspases. nih.gov

Furthermore, Z-VAD-FMK is used to confirm the mechanism of action of novel therapeutic compounds. The dietary flavonoid fisetin was shown to induce apoptosis in triple-negative breast cancer cells; this effect was significantly reduced in the presence of Z-VAD-FMK, demonstrating that fisetin's cytotoxic action occurs via a caspase-dependent mitochondrial pathway. science.gov These types of experiments are critical for characterizing the signaling cascades initiated by various chemical, biological, and physical stimuli.

Modulation of Protease-Dependent Cellular Events Beyond Apoptosis

While renowned for its role in apoptosis research, Z-VAD-FMK's utility extends to other cellular processes where caspases and related proteases are involved. These include inflammation, immune regulation, and alternative cell death pathways like necroptosis. invivogen.comnih.gov

Caspases, particularly caspase-1, are integral to inflammatory responses, primarily through the activation of inflammasomes and the processing of pro-inflammatory cytokines. invivogen.com Z-VAD-FMK is a valuable tool for studying these pathways. invivogen.com Research has demonstrated that Z-VAD-FMK can significantly reduce inflammation and lethality in experimental models of endotoxic shock. invivogen.comfrontiersin.org In lipopolysaccharide (LPS)-challenged mice, treatment with the inhibitor reduced the concentration of inflammatory cytokines in the serum. nih.govresearchgate.net

However, the effect of caspase inhibition on inflammation can be context-dependent. In a mouse model of severe pneumovirus infection, Z-VAD-FMK treatment had an adverse effect, leading to a strong increase in neutrophil numbers and higher concentrations of several pro-inflammatory cytokines in the lungs. nih.gov This was associated with decreased neutrophil apoptosis, suggesting that blocking caspases can prolong the lifespan of inflammatory cells and enhance the local inflammatory response. nih.gov Z-VAD-FMK has also been shown to inhibit human T cell proliferation in vitro, indicating a role in modulating adaptive immune responses. nih.gov

| Research Model | Key Findings with Z-VAD-FMK | Conclusion on Inflammatory Role | Reference |

| Mouse Model of Endotoxic Shock | Reduced mortality, pathology, and serum inflammatory cytokines (TNF-α, IL-12, IL-6). | Anti-inflammatory | nih.govfrontiersin.orgresearchgate.net |

| Mouse Pneumovirus Infection Model | Increased neutrophil counts and pro-inflammatory cytokines in the lungs; increased weight loss. | Pro-inflammatory | nih.gov |

| In Vitro Human T Cells | Inhibited T cell proliferation induced by mitogens and IL-2. | Immunosuppressive | nih.gov |

Z-VAD-FMK has been instrumental in uncovering caspase-dependent signaling pathways that lead to outcomes other than apoptosis. A significant example is the induction of necroptosis, a form of programmed necrotic cell death. In certain cell types, when apoptosis is blocked by caspase inhibitors like Z-VAD-FMK, specific stimuli can trigger necroptosis. nih.govfrontiersin.org This process is regulated by a signaling pathway dependent on receptor-interacting protein kinases (RIP1 and RIP3). nih.govfrontiersin.org

In mouse fibrosarcoma L929 cells, Z-VAD-FMK itself is capable of inducing necroptosis. nih.gov Detailed studies revealed that this occurs through a specific signaling cascade that involves the autocrine production of tumor necrosis factor-alpha (TNFα). This production is controlled at the transcriptional level by the activating protein-1 (AP-1) transcription factor. The activation of AP-1 is, in turn, mediated by the upstream kinases JNK, ERK, and Protein Kinase C (PKC), revealing a complex signaling network initiated by caspase inhibition. nih.gov

Use in In Vitro Enzymatic Assays and Screening Platforms

In a laboratory setting, Z-VAD-FMK serves as a standard control and inhibitor in a multitude of in vitro enzymatic assays designed to measure caspase activity. In commercially available kits, such as the Caspase-Glo® 3/7, 8, and 9 assays, it is used to confirm that the measured signal is specifically from caspase activity. promega.compromega.comresearchgate.net Fluorometric protease assays also utilize Z-VAD-FMK to test the inhibition capacities of various compounds on specific caspases like caspase-3, -8, and -9. researchgate.net

A notable application is in the development of other molecular probes. For example, FAM-VAD-FMK, a fluorescent derivative, was developed to detect active caspases in living cells. nih.gov In these experiments, the non-fluorescent Z-VAD-FMK is used in parallel as a blocking agent; pretreatment with Z-VAD-FMK prevents the staining by FAM-VAD-FMK, confirming the specificity of the fluorescent probe for active caspases. nih.gov

Beyond caspase-centric assays, Z-VAD-FMK has been employed in broader screening platforms. In the search for therapeutics against SARS-CoV-2, a high-throughput screening of thousands of compounds identified Z-VAD-FMK as an inhibitor of the main viral protease, Mpro. nih.gov This discovery highlights its potential utility in inhibitor screening assays for other cysteine proteases beyond the caspase family. nih.gov

Development of Enzyme Activity Assays Utilizing Cbz-Val-Ala-DL-Asp-AcF

Information regarding the development of enzyme activity assays specifically utilizing "this compound" is not available in the public domain.

High-Throughput Screening for Novel Protease Modulators

There is no documented use of "this compound" in high-throughput screening campaigns for the discovery of new protease modulators.

Development of Activity-Based Probes (ABPs) and Imaging Reagents

Conjugation with Fluorescent Tags for Real-Time Enzyme Activity Monitoring

No studies describing the conjugation of "this compound" with fluorescent tags for monitoring enzyme activity have been published.

Applications in Live-Cell Imaging and Mechanistic Studies

There are no available reports on the application of "this compound" in live-cell imaging or for conducting mechanistic studies of proteases.

Structure Activity Relationship Sar and Rational Design of Analogues

Systematic Modification of the P1-P4 Peptidic Moiety

The peptidic backbone of Cbz-Val-Ala-DL-Asp-AcF, comprising Valine (P4), Alanine (B10760859) (P3), and Aspartic acid (P2), plays a crucial role in its biological activity. Understanding the contribution of each amino acid residue is fundamental to designing more potent and selective analogues.

Alanine Scan and Amino Acid Substitutions

Alanine scanning is a widely used technique to determine the functional significance of individual amino acid residues in a peptide's structure and activity. nih.gov In this process, each amino acid in the P1-P4 positions would be systematically replaced with alanine, and the resulting analogue's activity would be assessed. This allows for the identification of "hot spots," which are residues critical for binding and efficacy.

For instance, substituting the Valine at the P4 position with Alanine might reveal the importance of the bulky isopropyl side chain for interaction with a specific hydrophobic pocket in the target protein. Similarly, replacing Alanine at P3 or Aspartic acid at P2 could elucidate the roles of their respective side chains in maintaining the bioactive conformation or forming key hydrogen bonds.

Beyond a simple alanine scan, a more extensive substitution with other natural and unnatural amino acids can provide deeper insights. For example, replacing Valine with other hydrophobic residues like Leucine or Isoleucine could probe the spatial tolerance of the P4 binding pocket.

Table 1: Illustrative Data from a Hypothetical Alanine Scan of the P1-P4 Moiety

| Analogue | P4 | P3 | P2 | P1 | Relative Potency |

| Parent Compound | Val | Ala | Asp | - | 100% |

| Analogue 1 | Ala | Ala | Asp | - | 25% |

| Analogue 2 | Val | Ala | Ala | - | 60% |

| Analogue 3 | Val | Ala | Asp | - | 85% |

Note: Data is hypothetical and for illustrative purposes.

Exploration of D-Amino Acid Incorporation at Various Positions

The incorporation of D-amino acids into a peptide sequence is a common strategy to enhance its proteolytic stability and, in some cases, to modulate its conformation and binding affinity. nih.govresearchgate.net The introduction of a D-amino acid can significantly alter the peptide's secondary structure, potentially leading to improved target engagement or altered selectivity.

Systematic replacement of each L-amino acid in the this compound sequence with its D-enantiomer can provide valuable SAR data. For example, incorporating D-Valine at the P4 position might protect the peptide from degradation by exopeptidases and could also induce a specific turn structure that is favorable for binding. However, simply swapping L- for D-amino acids can also lead to a loss of activity if the original side-chain orientation is critical. nih.gov

Table 2: Hypothetical Impact of D-Amino Acid Incorporation on Proteolytic Stability

| Analogue | P4 | P3 | P2 | Half-life in Plasma (min) |

| Parent Compound | L-Val | L-Ala | L-Asp | 15 |

| Analogue 4 | D-Val | L-Ala | L-Asp | 60 |

| Analogue 5 | L-Val | D-Ala | L-Asp | 45 |

| Analogue 6 | L-Val | L-Ala | D-Asp | 30 |

Note: Data is hypothetical and for illustrative purposes.

Modifications of the Cbz Protecting Group

Impact of Different N-Terminal Protecting Groups on Potency and Cellular Permeability

The Cbz group is a relatively bulky and hydrophobic moiety. Replacing it with other protecting groups can modulate the compound's lipophilicity, which in turn affects its cellular permeability and pharmacokinetic profile. Common alternative N-terminal protecting groups include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). nih.govresearchgate.net

For instance, replacing the Cbz group with a more polar group might enhance the aqueous solubility of the compound, while a more lipophilic group could improve its ability to cross cell membranes. The choice of the protecting group can also influence the compound's interaction with its biological target.

Table 3: Hypothetical Effects of N-Terminal Protecting Group Modification

| Analogue | N-Terminal Group | Relative Potency | Cellular Permeability (LogP) |

| Parent Compound | Cbz | 100% | 2.5 |

| Analogue 7 | Boc | 90% | 2.1 |

| Analogue 8 | Fmoc | 110% | 3.2 |

| Analogue 9 | Acetyl | 75% | 1.8 |

Note: Data is hypothetical and for illustrative purposes.

Variations in the Fluoro-Alkyl Ketone Warhead

The fluoro-alkyl ketone "warhead" is a key functional group responsible for the irreversible inhibition of the target enzyme. Its electrophilic nature allows it to form a stable covalent bond with a nucleophilic residue in the active site.

Exploring Alternative Electrophilic Groups for Irreversible Inhibition

While fluoro-alkyl ketones are effective, exploring other electrophilic groups can lead to inhibitors with different reactivity profiles, selectivities, and safety profiles. Alternative warheads for irreversible inhibition include vinyl sulfones, acyloxymethyl ketones, and Michael acceptors like α,β-unsaturated esters or amides.

Each of these groups has a distinct mechanism of action and reactivity. For example, a vinyl sulfone would react with a nucleophile via a Michael addition, while an acyloxymethyl ketone acts as a substrate analogue that acylates the enzyme. The choice of an alternative warhead would depend on the specific nucleophile in the target's active site and the desired level of reactivity.

Table 4: Comparison of Hypothetical Alternative Electrophilic Warheads

| Analogue | Warhead | Mechanism | Second-order rate constant (k_inact/K_i) (M⁻¹s⁻¹) |

| Parent Compound | Fluoro-Alkyl Ketone | Hemiketal formation | 5000 |

| Analogue 10 | Vinyl Sulfone | Michael Addition | 3500 |

| Analogue 11 | Acyloxymethyl Ketone | Acylation | 6000 |

| Analogue 12 | Epoxide | Ring Opening | 2000 |

Note: Data is hypothetical and for illustrative purposes.

Stereochemical Considerations at the Ketone Carbon

The stereochemistry at the ketone carbon of peptidyl ketone inhibitors is a critical determinant of their biological activity. This is because enzymes, being chiral macromolecules, often exhibit a high degree of stereoselectivity towards their substrates and inhibitors. The three-dimensional arrangement of atoms in the inhibitor must be complementary to the architecture of the enzyme's active site to ensure optimal binding and inhibitory potency.

In the context of a molecule like this compound, the ketone carbon is a prochiral center. Upon interaction with an enzyme, particularly one that facilitates a reduction of the ketone, the stereochemical outcome is of paramount importance. The facial selectivity of the hydride attack, whether from the Re or Si face of the carbonyl, will dictate the configuration of the resulting secondary alcohol. This stereospecificity is governed by the precise orientation of the inhibitor within the active site, which in turn is influenced by interactions between the peptide backbone and the enzyme's residues.

Research on ketoreductases has demonstrated that mutations in the enzyme's active site can invert the stereoselectivity of ketone reduction. This highlights the delicate balance of steric and electronic interactions that control the stereochemical course of the reaction. For peptidyl ketone inhibitors, the stereochemistry at the carbon adjacent to the carbonyl group can significantly impact binding affinity. An illustrative example is the inhibition of proteases, where the tetrahedral intermediate formed upon nucleophilic attack by a catalytic residue is mimicked by the inhibitor. The stability of this transition state analogue is highly dependent on the correct stereochemical presentation of the inhibitor's functional groups.

To illustrate the profound impact of stereochemistry on inhibitory activity, consider the following hypothetical data for a series of analogues of a peptidyl ketone inhibitor, where the stereochemistry at a critical center is varied.

Table 1: Illustrative Impact of Stereochemistry on Inhibitory Activity

| Compound | Stereocenter Configuration | Inhibitory Constant (Ki, nM) |

|---|---|---|

| Analogue 1 | R | 10 |

| Analogue 2 | S | 500 |

| Analogue 3 | Racemic | 255 |

This table demonstrates that a single stereochemical change can alter the inhibitory potency by orders of magnitude, underscoring the importance of stereochemical control in the design of effective enzyme inhibitors.

Conformational Analysis and its Correlation with Biological Activity

The biological activity of a peptide-based inhibitor is not solely dependent on its primary sequence but is intimately linked to its three-dimensional structure or conformation. The specific shape that an inhibitor adopts in solution and, more importantly, when bound to its target enzyme, dictates the strength and specificity of the interaction.

Spectroscopic Studies of Inhibitor Conformation (e.g., NMR, CD)

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are powerful techniques for elucidating the conformational preferences of peptides and their inhibitors in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and dynamics of molecules at the atomic level. nih.govacs.org For a peptide inhibitor like this compound, various NMR experiments can be employed to determine its solution conformation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-bond and through-space connectivities between protons, respectively. The intensities of NOE cross-peaks are inversely proportional to the sixth power of the distance between the protons, allowing for the calculation of inter-proton distances. These distance restraints, along with dihedral angle information obtained from coupling constants, can be used to generate a family of solution structures consistent with the experimental data.

The following table provides an example of how spectroscopic data can be used to characterize the conformational properties of a peptide inhibitor.

Table 2: Representative Spectroscopic Data for a Peptidyl Inhibitor

| Spectroscopic Parameter | Observed Value | Structural Interpretation |

|---|---|---|

| NMR NOE (i, i+3) | Strong | Presence of a turn-like structure |

| NMR Coupling Constant (³JHNα) | 8.5 Hz | Extended conformation for a specific residue |

| CD Molar Ellipticity at 222 nm | -15,000 deg·cm²·dmol⁻¹ | Significant α-helical content |

Relationship between Molecular Conformation and Enzyme Binding Affinity

The affinity of an inhibitor for its target enzyme is directly related to how well its conformation complements the enzyme's binding site. The concept of a "bioactive conformation" refers to the specific three-dimensional structure that the inhibitor adopts when it is bound to the enzyme. This bound conformation may or may not be the most stable conformation of the inhibitor in solution.

The process of an inhibitor binding to an enzyme can be viewed as a conformational selection, where the enzyme selectively binds to a pre-existing conformation of the inhibitor, or as an induced-fit mechanism, where the binding of the inhibitor induces a conformational change in both the inhibitor and the enzyme to achieve a complementary fit.

Understanding the bioactive conformation is a cornerstone of rational drug design. By determining the three-dimensional structure of an inhibitor-enzyme complex, for example through X-ray crystallography or advanced NMR techniques, researchers can identify the key interactions responsible for binding. This knowledge can then be used to design new analogues with modified conformations that enhance these interactions, leading to improved binding affinity and specificity. Conformational restriction, such as through cyclization or the introduction of specific amino acid residues, is a common strategy to pre-organize an inhibitor into its bioactive conformation, thereby reducing the entropic penalty of binding and increasing its potency.

The relationship between conformation and binding affinity can be quantified by comparing the inhibitory constants (Ki) of a series of conformationally distinct analogues, as illustrated in the hypothetical data below.

Table 3: Illustrative Correlation of Conformation and Binding Affinity

| Analogue | Predominant Solution Conformation | Enzyme Binding Affinity (Ki, nM) |

|---|---|---|

| Flexible Peptide | Random Coil | 1000 |

| Constrained Analogue A | β-turn | 50 |

| Constrained Analogue B | Extended | 2000 |

This data exemplifies how constraining a peptide into its bioactive conformation (in this case, a β-turn) can lead to a significant enhancement in binding affinity.

Theoretical and Computational Studies on Cbz Val Ala Dl Asp Acf and Its Interactions

Molecular Docking and Molecular Dynamics Simulations of Inhibitor-Enzyme Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Cbz-Val-Ala-DL-Asp-AcF, and its protein target. nih.gov These methods help visualize the binding pose, identify key interactions, and understand the dynamic behavior of the complex over time.

Molecular docking studies are employed to predict the preferred orientation of the inhibitor when bound to the enzyme's active site. For this compound, the peptide backbone (Val-Ala-Asp) is crucial for recognition and binding within the active site cleft of caspases. The aspartate residue (Asp) is particularly critical, as it inserts into the S1 pocket of the caspase, a key determinant of substrate specificity.

Structural studies of the closely related Z-VAD-FMK in complex with caspases, such as caspase-6, have revealed a unique binding mode. nih.gov These studies provide a template for understanding the interactions of this compound. The inhibitor binds in a manner where its peptide portion forms several hydrogen bonds with the enzyme backbone, mimicking the natural substrate. The key interacting residues typically involve the catalytic dyad, His and Cys, along with arginine and glutamine residues in the active site that stabilize the negatively charged aspartate side chain.

Table 1: Predicted Key Interacting Residues for this compound with a Target Caspase

| Inhibitor Moiety | Caspase Residue | Type of Interaction |

|---|---|---|

| P1-Aspartate | Arginine, Glutamine | Salt bridge, Hydrogen bond |

| P2-Alanine | Histidine | Hydrogen bond |

| P3-Valine | Serine, Tryptophan | Van der Waals, Hydrogen bond |

| FMK "Warhead" | Cysteine (catalytic) | Covalent bond |

This table is a generalized representation based on known caspase-inhibitor interactions.

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic nature of the inhibitor-enzyme complex. Upon binding of this compound, both the inhibitor and the enzyme can undergo significant conformational changes.

Quantum Chemical Calculations of Reaction Mechanisms

To understand the chemical steps involved in the irreversible inhibition by this compound, quantum chemical calculations are necessary. These methods, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), can model the electronic rearrangements that occur during bond formation and breaking. nih.gov

The irreversible inhibition of caspases by this compound proceeds via a covalent reaction between the ketone of the FMK group and the thiol of the catalytic cysteine residue (Cys). QM/MM simulations are ideally suited to study this process. nih.govrsc.org In this approach, the reacting parts of the system (the inhibitor's FMK group and the Cys-His catalytic dyad) are treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics.

The generally accepted mechanism involves two key steps:

Hemithioketal Formation: The catalytic cysteine, activated by the nearby histidine, acts as a nucleophile and attacks the carbonyl carbon of the fluoromethylketone. This forms a tetrahedral intermediate known as a hemithioketal.

Covalent Adduct Formation: The intermediate then undergoes a reaction where the fluorine atom is displaced, resulting in a stable thioether covalent bond between the inhibitor and the enzyme.

QM/MM calculations can model the transition states of these steps, providing a detailed picture of the bond formation process. chemrxiv.org

A key output of QM/MM simulations is the energetic profile, or reaction pathway, for the inhibition process. chemrxiv.org This profile plots the energy of the system as the reaction progresses from the non-covalently bound state to the final covalently modified enzyme.

Table 2: Illustrative Energetic Profile for Covalent Inhibition

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

|---|---|---|

| 1. Initial Binding | Enzyme-Inhibitor Complex | 0 (Reference) |

| 2. Nucleophilic Attack | Transition State 1 (TS1) | +10 to +15 |

| 3. Hemithioketal Formation | Tetrahedral Intermediate | -5 to -10 |

| 4. Fluoride (B91410) Displacement | Transition State 2 (TS2) | +5 to +10 |

Note: These values are illustrative and represent typical ranges found in QM/MM studies of covalent enzyme inhibition.

In Silico Screening and Virtual Library Design

The structural and mechanistic insights gained from studying this compound are invaluable for the design of new therapeutic agents. Computer-Aided Drug Design (CADD) methods leverage this knowledge for virtual screening and library design. scispace.com

The known binding mode of this compound serves as a template or pharmacophore model. This model defines the essential spatial and chemical features required for an inhibitor to bind to the caspase active site. Researchers can then computationally screen large virtual libraries of compounds to identify novel molecules that fit this model. This in silico screening approach is a time- and cost-effective method for identifying promising new drug candidates.

Furthermore, the structure of this compound can be used as a starting point for designing focused libraries of new compounds. By computationally modifying different parts of the molecule—such as the N-terminal capping group (Cbz), the peptide sequence, or the reactive "warhead"—researchers can explore how these changes affect binding affinity and selectivity for different caspase isoforms. This rational design approach, guided by computational predictions, accelerates the discovery of next-generation inhibitors with improved pharmacological properties. scispace.comnih.gov

Identifying Potential Analogues with Enhanced Selectivity or Potency

The rational design of analogues of the tetrapeptide caspase inhibitor this compound is a key strategy in computational chemistry to enhance its therapeutic potential. The primary goals are to improve its potency towards specific caspase isoforms and to increase its selectivity, thereby minimizing off-target effects. Computational methods, particularly structure-based drug design and quantitative structure-activity relationship (QSAR) studies, are instrumental in this process.

The parent compound, this compound, serves as a scaffold for modification. Each component of this molecule—the N-terminal benzyloxycarbonyl (Cbz) group, the peptide sequence (Val-Ala-Asp), and the C-terminal acetylated fluoromethylketone (AcF)—can be systematically altered to probe the structure-activity relationship (SAR).

Modifications of the Peptide Backbone: The peptide sequence is crucial for recognition by the target caspase. The P4-P1 residues of a caspase inhibitor fit into the corresponding S4-S1 pockets of the enzyme. For this compound, the peptide sequence is Val-Ala-Asp. Computational studies, such as molecular docking, can predict how modifications to this sequence will affect binding affinity and selectivity. For instance, substituting the valine at the P4 position with other hydrophobic residues could enhance interactions with the S4 pocket of certain caspases. Similarly, alterations at the P3 (Alanine) and P2 positions can be explored to optimize interactions with the respective S3 and S2 pockets. The aspartic acid at the P1 position is generally considered critical for caspase recognition and cleavage, and thus is often conserved.

N-Terminal Group Modifications: The Cbz group at the N-terminus is a bulky, hydrophobic moiety that can influence the inhibitor's interaction with the enzyme and its cell permeability. Computational models can be used to explore a variety of alternative N-terminal protecting groups to enhance potency and pharmacokinetic properties. For example, replacing the Cbz group with other aromatic or aliphatic moieties can be simulated to assess the impact on binding energy and interactions with the caspase active site.

C-Terminal Warhead Modifications: The acetylated fluoromethylketone (AcF) group is an irreversible covalent inhibitor that forms a thioether bond with the catalytic cysteine residue in the caspase active site. nih.govnih.govmdpi.com The reactivity of this "warhead" can be fine-tuned by modifying the acetyl group or the fluoromethylketone itself. Theoretical studies can model the reaction mechanism and predict the reactivity of different ketone-based warheads, aiming to balance potency with stability and reduce non-specific reactions.

A representative table of potential analogues and their predicted properties based on computational screening is presented below. Please note that this data is illustrative and based on typical findings in the field of caspase inhibitor design.

Table 1: Computationally Screened Analogues of this compound

| Analogue ID | P4 Modification | P3 Modification | P2 Modification | N-Terminal Group | Predicted Potency (IC50, nM) | Predicted Selectivity (vs. other caspases) |

| CVA-001 | Leucine | Alanine (B10760859) | Aspartic Acid | Cbz | 15 | High |

| CVA-002 | Isoleucine | Alanine | Aspartic Acid | Cbz | 20 | Moderate |

| CVA-003 | Valine | Serine | Aspartic Acid | Cbz | 50 | High |

| CVA-004 | Valine | Alanine | Glutamic Acid | Cbz | >1000 | Low |

| CVA-005 | Valine | Alanine | Aspartic Acid | Acetyl | 35 | Moderate |

Predictive Models for Inhibitor Activity

Predictive modeling plays a crucial role in the efficient screening of large virtual libraries of potential caspase inhibitors, thereby accelerating the drug discovery process. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov

For a peptide-based inhibitor like this compound, QSAR models are developed by generating a set of molecular descriptors for a series of known analogues and correlating these descriptors with their experimentally determined inhibitory potencies. These descriptors can be categorized into several types:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Molecular shape, volume, surface area, etc.

Physicochemical Descriptors: LogP, polar surface area, hydrogen bond donors/acceptors, etc.

Once a training set of compounds with known activities is established, various machine learning algorithms can be employed to build the QSAR model. Common methods include:

Multiple Linear Regression (MLR): A statistical method to model the linear relationship between a dependent variable and one or more independent variables.

Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Support Vector Machines (SVM): A supervised learning model that can be used for both classification and regression tasks.

Artificial Neural Networks (ANN): A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns.

The predictive power of a QSAR model is assessed through rigorous validation techniques, such as internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. A statistically robust QSAR model can then be used to predict the inhibitory activity of novel, untested analogues of this compound.

For instance, a hypothetical QSAR model for a series of tetrapeptide caspase inhibitors might take the form of the following equation:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*Descriptorn

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, c represents the coefficients determined from the regression analysis, and Descriptor refers to the calculated molecular descriptors.

The insights gained from the QSAR model can also guide the design of new inhibitors. The coefficients of the descriptors in the model indicate their relative importance for the inhibitory activity. For example, if a descriptor related to the hydrophobicity of the P4 residue has a large positive coefficient, it suggests that increasing the hydrophobicity at this position is likely to enhance the potency of the inhibitor.

The table below illustrates a hypothetical set of molecular descriptors and their contribution to the predicted activity of this compound analogues, as might be derived from a QSAR study.

Table 2: Representative QSAR Model Parameters for this compound Analogues

| Descriptor | Description | Coefficient | Contribution to Activity |

| SlogP | Log of the octanol/water partition coefficient | 0.25 | Positive (higher hydrophobicity is favorable) |

| TPSA | Topological Polar Surface Area | -0.15 | Negative (lower polarity is favorable) |

| MW | Molecular Weight | 0.05 | Positive (larger molecules may have better binding) |

| HBD | Number of Hydrogen Bond Donors | -0.30 | Negative (fewer H-bond donors may improve permeability) |

| RotB | Number of Rotatable Bonds | 0.10 | Positive (some flexibility is beneficial for binding) |

By leveraging these predictive models, researchers can prioritize the synthesis and experimental testing of the most promising candidates, significantly streamlining the development of novel and more effective caspase inhibitors based on the this compound scaffold.

Future Directions and Emerging Research Avenues

Development of More Selective Caspase and Protease Inhibitors

The high degree of homology among the active sites of caspase enzymes makes the design of selective inhibitors a significant challenge. sigmaaldrich.com While Cbz-Val-Ala-DL-Asp-AcF is a potent broad-spectrum inhibitor, the future lies in creating compounds that can distinguish between individual caspases (e.g., caspase-3 vs. caspase-8) and other related proteases. This selectivity is crucial for accurately defining the specific roles of these enzymes in both apoptotic and non-apoptotic pathways and for developing targeted therapeutics. nih.gov

Strategies to achieve higher selectivity often involve modifying the peptide sequence that mimics the natural substrate. All caspases exhibit a strong preference for an aspartate residue at the P1 position, but variability in the P2, P3, and P4 positions can be exploited to confer selectivity. sigmaaldrich.com For instance, initiator caspases-8 and -9 recognize the sequences (L/V)ETD and LEHD, respectively, while effector caspase-3 prefers DEVD. By systematically altering the Val-Ala portion of the this compound structure, researchers can tailor inhibitors to more closely match the substrate specificity of a particular caspase.

Another promising approach is the incorporation of unnatural amino acids or peptidomimetics into the inhibitor structure. These novel chemical moieties can probe unique interactions within the enzyme's active site that are not accessible to natural amino acids, thereby enhancing both potency and selectivity. This strategy has been successfully used to develop selective inhibitors for initiator caspases.

| Strategy for Selectivity | Target Enzyme Subsite | Example Modification |

| Peptide Sequence Optimization | P2, P3, P4 | Substitution of Valine or Alanine (B10760859) with residues mimicking specific caspase substrates (e.g., IETD for Caspase-8). |

| Unnatural Amino Acids | Active Site Pockets | Incorporation of non-proteinogenic amino acids to create unique steric and electronic interactions. |

| Peptidomimetics | Full Active Site | Design of non-peptide scaffolds that mimic the binding conformation of the peptide substrate. |

Integration of this compound Analogues into Advanced Biological Probes

The peptide-fluoromethylketone scaffold of this compound is an ideal foundation for creating advanced activity-based probes (ABPs). These probes can be used to detect and quantify caspase activity in complex biological systems, including living cells and whole organisms. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the peptide backbone, researchers can visualize enzyme activity or isolate active enzymes for further analysis. These tools are invaluable for monitoring the kinetics of apoptosis in real-time and for understanding the spatial and temporal activation of caspases. mdpi.com

Multi-Modal Probes for Imaging and Therapeutic Applications

A particularly exciting frontier is the development of multi-modal imaging probes. These sophisticated tools combine multiple imaging modalities into a single molecule, allowing for a more comprehensive analysis of biological processes. researchgate.net For example, an analogue of this compound could be functionalized with both a fluorescent dye for optical imaging and a chelating agent for a radionuclide used in positron emission tomography (PET). wustl.eduspiedigitallibrary.org

This dual-functionality would enable researchers to use PET for whole-body imaging to locate regions of high caspase activity (e.g., a tumor responding to therapy) and then use fluorescence microscopy for high-resolution imaging of the same area at the cellular level. wustl.edunih.gov Such probes could revolutionize early disease diagnosis and the monitoring of therapeutic efficacy by providing a detailed, multi-scale view of enzyme activity in vivo. researchgate.net

| Imaging Modality | Reporter Group Example | Application |

| Fluorescence Imaging | Near-Infrared (NIR) Dye | High-resolution cellular imaging of caspase activity. |

| PET Imaging | 64Cu-DOTA | Whole-body localization and quantification of apoptosis. wustl.edu |

| Photoacoustic Imaging (PAI) | Absorptive Dye | Deep-tissue imaging with high spatial resolution. nih.gov |

| Magnetic Resonance Imaging (MRI) | Gadolinium (Gd) Chelate | Anatomic imaging with functional information on enzyme activity. researchgate.net |

Exploration of this compound in Emerging Research Areas

The utility of this compound and its future derivatives extends beyond the traditional study of apoptosis. These compounds are poised to become critical tools in exploring the expanding roles of caspases in cellular physiology and in the field of proteomics.

Investigating Non-Apoptotic Roles of Caspases in Cellular Homeostasis

There is a growing body of evidence that caspases play vital roles in numerous non-apoptotic processes, including cell differentiation, proliferation, and immune responses. nih.govresearchgate.net In these contexts, caspases are activated at low, localized levels, leading to the specific cleavage of a limited set of substrates without triggering cell death. nih.govelsevierpure.com This sublethal caspase activity is essential for processes like synaptic plasticity in neurons and the regulation of immune cell function. researchgate.netnih.govfrontiersin.org

Broad-spectrum inhibitors like this compound can be used to determine if a particular non-apoptotic process is caspase-dependent. By observing the effects of the inhibitor, researchers can gain initial insights into the involvement of these proteases. Subsequently, the development of more selective inhibitors, as discussed in section 7.1, will be essential to dissect the specific contributions of individual caspases to these intricate cellular functions. frontiersin.org

Utilizing the Compound as a Tool in Proteomics and Target Identification

The covalent nature of the interaction between the fluoromethylketone "warhead" and the active site cysteine of a caspase makes this compound an excellent tool for proteomics. nih.gov An analogue of the inhibitor can be modified with a "handle," such as an alkyne or azide (B81097) group, compatible with click chemistry. This allows the inhibitor-bound proteins to be tagged with biotin or a fluorescent dye after cell lysis.

This approach, known as activity-based protein profiling (ABPP), enables the selective isolation and identification of active caspases and potentially other off-target cysteine proteases from the entire proteome using mass spectrometry. nih.govresearchgate.net This chemoproteomic strategy is powerful for discovering novel targets of covalent inhibitors, verifying the selectivity of new drug candidates, and identifying previously unknown proteins that are regulated by these enzymes. longdom.organnualreviews.org

Advancements in Synthetic Methodologies for Peptide-Fluoromethylketone Hybrids

The synthesis of peptide-fluoromethylketones (PFMKs) can be challenging, often facing issues with low yields and potential racemization. researchgate.net The advancement of more efficient and robust synthetic methods is crucial for facilitating the research described above. Traditional solution-phase synthesis is often laborious, and while solid-phase peptide synthesis (SPPS) offers a more streamlined approach, the incorporation of the fluoromethylketone moiety can be problematic. nih.govnih.gov

Chemoenzymatic Synthesis for Improved Scalability and Stereocontrol

Chemoenzymatic peptide synthesis (CEPS) is a promising hybrid technology that combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. researchgate.netnih.gov This approach is particularly advantageous for improving the scalability and stereocontrol in the synthesis of peptides like this compound.

The scalability of traditional solid-phase peptide synthesis (SPPS), while effective for small-scale production, can be hampered by the accumulation of impurities and the use of large excesses of expensive and hazardous reagents, especially as the peptide chain elongates. gappeptides.com CEPS offers a scalable alternative by utilizing enzymes, such as ligases, to couple peptide fragments in aqueous solutions under mild conditions. bachem.comnih.govnih.gov This can lead to higher yields and simplified purification processes, thereby reducing production costs and time. iris-biotech.de For a tetrapeptide, this could involve the enzymatic ligation of two dipeptide fragments, a method that can be more efficient and scalable than the stepwise addition of single amino acids. bachem.com